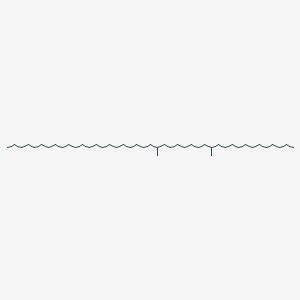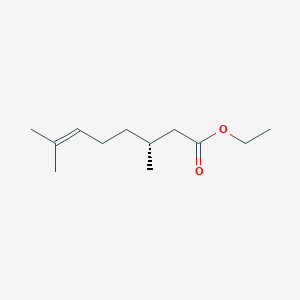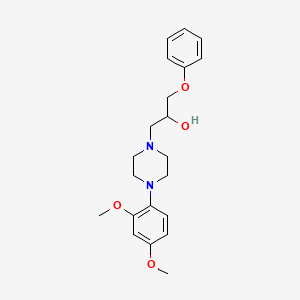
Dibutyl phenylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl phenylpropanedioate is an organic compound that belongs to the class of phthalates. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a slight aromatic odor and is insoluble in water but soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutyl phenylpropanedioate is typically synthesized through the esterification reaction between phthalic anhydride and n-butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Phthalic anhydride+2n-butanol→Dibutyl phenylpropanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and n-butanol are fed into a reactor along with a catalyst. The reaction mixture is heated, and the esterification process is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl phenylpropanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and n-butanol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.
Major Products Formed
Hydrolysis: Phthalic acid and n-butanol.
Oxidation: Phthalic acid and other oxidation products.
Applications De Recherche Scientifique
Dibutyl phenylpropanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various chemical applications.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the manufacturing of consumer products, including toys, food packaging, and medical devices.
Mécanisme D'action
The mechanism of action of dibutyl phenylpropanedioate involves its ability to interact with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It has been shown to bind to nuclear receptors, such as the aryl hydrocarbon receptor (AhR), and can induce apoptosis and neurotoxicity in neuronal cells. The compound can also penetrate biological barriers, such as the blood-brain barrier and the blood-testis barrier, leading to potential toxic effects on reproductive and neurological health.
Comparaison Avec Des Composés Similaires
Dibutyl phenylpropanedioate is similar to other phthalates, such as:
- Diethyl phthalate (DEP)
- Diisobutyl phthalate (DIBP)
- Butyl benzyl phthalate (BBP)
- Di-n-octyl phthalate (DnOP)
- Di-2-ethylhexyl phthalate (DEHP)
Uniqueness
What sets this compound apart from other phthalates is its specific chemical structure, which imparts unique properties such as lower volatility and higher plasticizing efficiency. This makes it particularly useful in applications where long-term flexibility and durability are required.
Propriétés
Numéro CAS |
65300-48-3 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
dibutyl 2-phenylpropanedioate |
InChI |
InChI=1S/C17H24O4/c1-3-5-12-20-16(18)15(14-10-8-7-9-11-14)17(19)21-13-6-4-2/h7-11,15H,3-6,12-13H2,1-2H3 |
Clé InChI |
PWPXGJXZBFVVEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C1=CC=CC=C1)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)
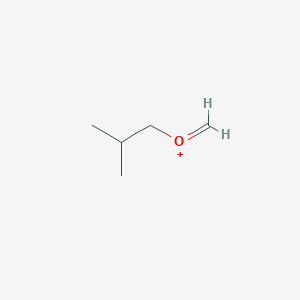
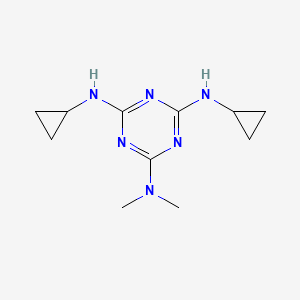
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
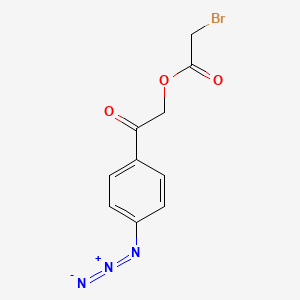

![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)

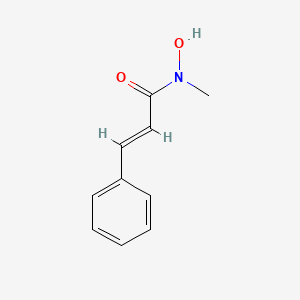
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)
